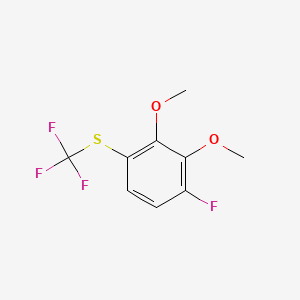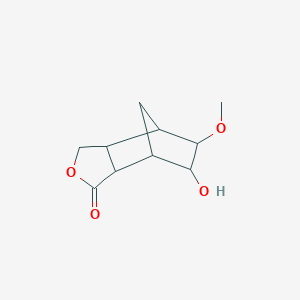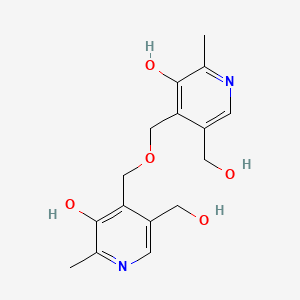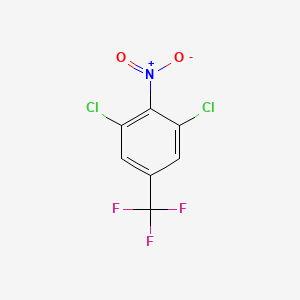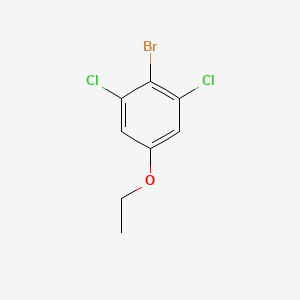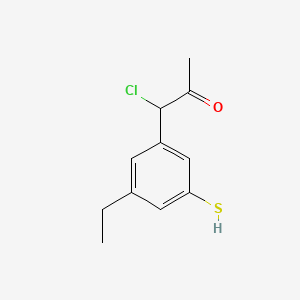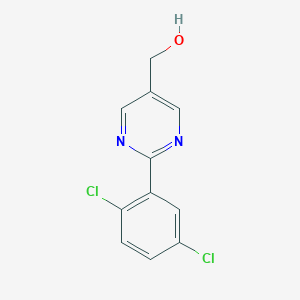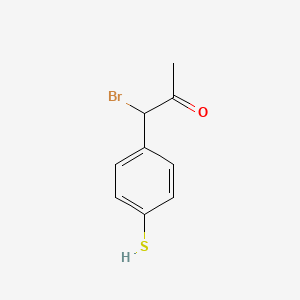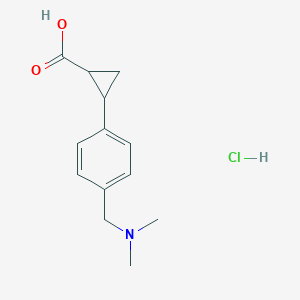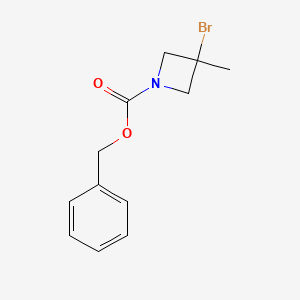
Benzyl 3-bromo-3-methylazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-bromo-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.14 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-3-methylazetidine-1-carboxylate typically involves the reaction of 3-bromo-3-methylazetidine with benzyl chloroformate (CbzCl) in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:
Starting Materials: 3-bromo-3-methylazetidine, benzyl chloroformate (CbzCl)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Procedure: The 3-bromo-3-methylazetidine is dissolved in the anhydrous solvent, and the base is added. Benzyl chloroformate is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature until completion. The product is isolated by standard workup procedures, such as extraction and purification by column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-bromo-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the azetidine ring can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), base (e.g., triethylamine)
Reduction: Reducing agents (e.g., Pd/C, hydrogen gas), solvents (e.g., methanol)
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide), water or aqueous solvents
Major Products Formed
Nucleophilic Substitution: Substituted azetidine derivatives
Reduction: 3-methylazetidine-1-carboxylate
Hydrolysis: Benzyl alcohol and 3-bromo-3-methylazetidine
Wissenschaftliche Forschungsanwendungen
Benzyl 3-bromo-3-methylazetidine-1-carboxylate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Benzyl 3-bromo-3-methylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azetidine ring can act as a reactive site for binding to nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-3-methylazetidine: Lacks the benzyl carbamate group, making it less versatile in synthetic applications.
Benzyl 3-chloro-3-methylazetidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Benzyl 3-methylazetidine-1-carboxylate: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness
Benzyl 3-bromo-3-methylazetidine-1-carboxylate is unique due to the presence of both the benzyl carbamate group and the bromine atom. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C12H14BrNO2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
benzyl 3-bromo-3-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-12(13)8-14(9-12)11(15)16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
SVKBAPCXXXZPDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C(=O)OCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
